molecular formula C11H12F3N3 B11871748 2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11871748
M. Wt: 243.23 g/mol
InChI Key: CEGSQDSPMDATJT-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with isopropyl bromide and trifluoromethyl iodide in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
  • 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine

Uniqueness

2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3N3

Molecular Weight

243.23 g/mol

IUPAC Name

2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C11H12F3N3/c1-6(2)9-5-17-4-7(11(12,13)14)3-8(15)10(17)16-9/h3-6H,15H2,1-2H3

InChI Key

CEGSQDSPMDATJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F

Origin of Product

United States

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